molecular formula C21H18N4O4 B2463231 4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide CAS No. 1251579-10-8

4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide

Cat. No.: B2463231
CAS No.: 1251579-10-8
M. Wt: 390.399
InChI Key: OVLJWQHGSKPKHN-UHFFFAOYSA-N
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Description

4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and quinoline derivatives, followed by their coupling through various organic reactions such as amide bond formation, cyclization, and functional group transformations. Common reagents and conditions include:

    Amide bond formation: Using coupling agents like EDCI or DCC in the presence of a base.

    Cyclization: Utilizing conditions that promote ring closure, such as heating or the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like PCC or KMnO4.

    Reduction: Employing reducing agents such as NaBH4 or LiAlH4.

    Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Possible applications in materials science or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide: can be compared with other isoxazole derivatives, quinoline derivatives, and furan-containing compounds.

    Isoxazole derivatives: Known for their diverse biological activities.

    Quinoline derivatives: Widely studied for their medicinal properties.

    Furan-containing compounds: Often used in organic synthesis and materials science.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

5-(furan-2-yl)-N-[4-oxo-4-(quinolin-8-ylamino)butyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-19(24-15-7-1-5-14-6-2-10-22-20(14)15)9-3-11-23-21(27)16-13-18(29-25-16)17-8-4-12-28-17/h1-2,4-8,10,12-13H,3,9,11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJWQHGSKPKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=NOC(=C3)C4=CC=CO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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